

Application of Agrimol B in Western Blot Analysis: Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of **Agrimol B**, a natural polyphenolic compound isolated from Agrimonia pilosa Ledeb. **Agrimol B** has demonstrated significant anti-cancer properties by modulating key signaling pathways involved in cell cycle progression, mitochondrial function, and apoptosis. Western blotting is an essential technique to elucidate the molecular mechanisms of **Agrimol B** by quantifying its impact on the expression levels of target proteins.

Introduction

Agrimol B has been shown to impede the cell cycle progression of cancer cells, leading to G0 phase arrest.[1][2] Its mechanism of action involves the regulation of critical proteins such as c-MYC, SKP2, and p27.[1][2][3] Furthermore, Agrimol B has been found to inhibit colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway and to alleviate cisplatin-induced acute kidney injury by activating the Sirt1/Nrf2 pathway.[4][5][6][7] This document provides detailed protocols for using Western blot to analyze protein expression changes in response to Agrimol B treatment and presents quantitative data from relevant studies.

Key Signaling Pathways Modulated by Agrimol B

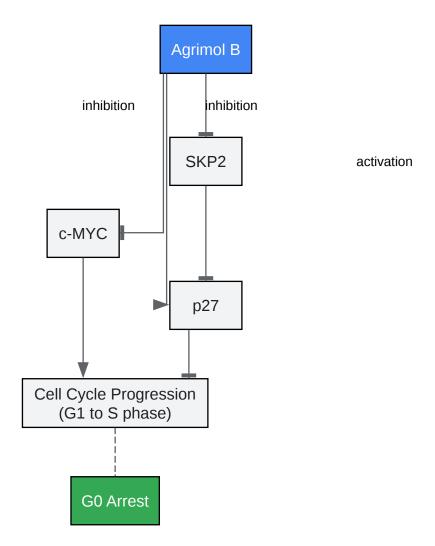
Western blot analysis can be employed to investigate the effect of **Agrimol B** on several key signaling pathways.



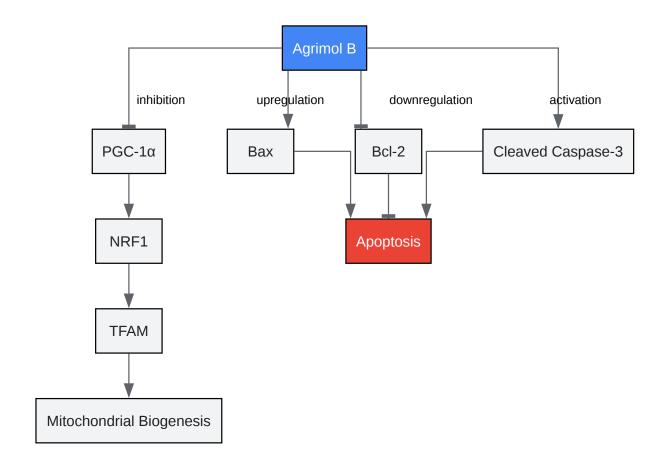
Cell Cycle Regulation

Agrimol B induces G0 arrest in cancer cells by downregulating the expression of c-MYC and SKP2, and upregulating the expression of the cyclin-dependent kinase inhibitor p27.[1][3]

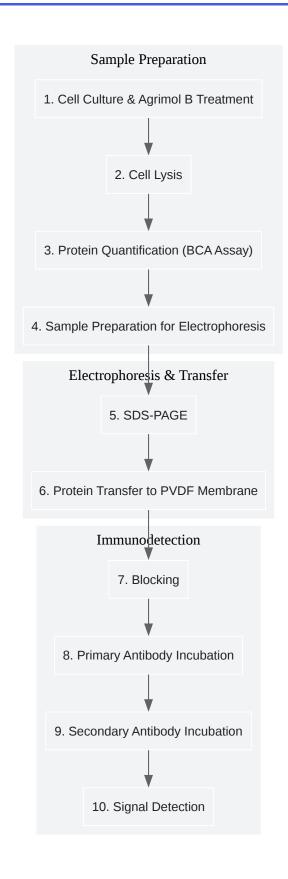












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